2,2,3',4'-四甲基丙酮苯

描述

The compound of interest, 2,2,3',4'-Tetramethylpropiophenone, is a chemical entity that can be associated with various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of 2,2,3',4'-Tetramethylpropiophenone.

Synthesis Analysis

The synthesis of complex organic molecules often involves palladium-catalyzed reactions, as seen in the paper discussing the reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to multiple arylation products . This suggests that palladium-catalyzed methods could potentially be applied to the synthesis of 2,2,3',4'-Tetramethylpropiophenone or

科学研究应用

催化反应

2-羟基-2-甲基丙酮苯,与2,2,3',4'-四甲基丙酮苯相关的化合物,在钯催化的芳基溴化物反应中被使用。这个过程通过连续的C-C和C-H键断裂导致独特的多芳基化,产生1,1,2,2-四芳基乙烷和4,4-二芳基-1-苯基异色香豆素 (Wakui et al., 2004)。

药物研究

一项关于设计、合成和测试与2,2,3',4'-四甲基丙酮苯结构相关的2-(芳氧基)-2-甲基丙酸的研究探讨了它们作为血红蛋白的变构调节剂的作用。发现这些化合物显著降低人类血红蛋白A的氧亲和力,表明在需要补充氧气供应的临床领域可能有潜在应用 (Randad et al., 1991)。

有机合成

3,3-二芳基-2-羟基丙酮苯,与2,2,3',4'-四甲基丙酮苯在化学上相似,受碱催化的α-酮醇重排的影响。这导致产生异构的1-羟基丙酮,这些化合物是合成新型4-芳基黄酮-3-酮的有用中间体 (Hall et al., 1980)。

向列相性质

利用与2,2,3',4'-四甲基丙酮苯结构相关的4,4′-二甲氧基苯基甲酮合成了具有亲脂性侧链的四[4-(三烷氧基苯甲酰氧)苯基]乙烯。这些化合物显示出六角柱状向列相,表明在先进材料研究中可能有潜在应用 (Schultz et al., 2001)。

安全和危害

属性

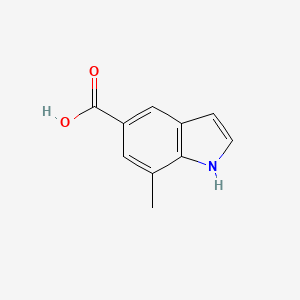

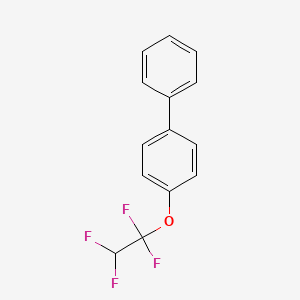

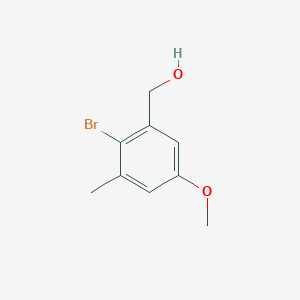

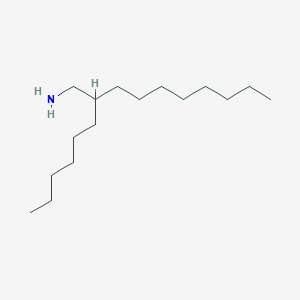

IUPAC Name |

1-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9-6-7-11(8-10(9)2)12(14)13(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXPDJIYWNCJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573023 | |

| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3',4'-Tetramethylpropiophenone | |

CAS RN |

7397-00-4 | |

| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。